molecular formula C24H16BrClO5 B12217851 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12217851
M. Wt: 499.7 g/mol
InChI Key: IYDFCNGTVWVXAL-AFPJDJCSSA-N
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Description

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring multiple functional groups, including bromine, chlorine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactionsThe final step usually involves the formation of the benzodioxin ring and the methylene linkage under specific reaction conditions, such as the use of strong bases or acids as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: is unique due to its combination of multiple functional groups and complex structure, which provides a versatile platform for various chemical transformations and applications. Its distinct reactivity and potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C24H16BrClO5

Molecular Weight

499.7 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16BrClO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9-

InChI Key

IYDFCNGTVWVXAL-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl)OCO1

Origin of Product

United States

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